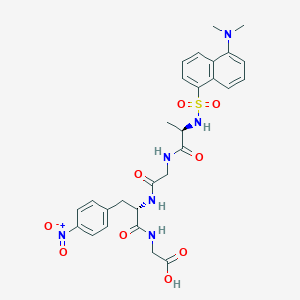![molecular formula C11H14Cl2O2 B3025384 10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid CAS No. 1022462-94-7](/img/structure/B3025384.png)
10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid
Vue d'ensemble
Description
10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid is a chemical compound with the linear formula C11 H14 Cl2 O2 . It is used only for research and development under the supervision of a technically qualified individual .
Molecular Structure Analysis
The molecular formula of 10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid is C11 H14 Cl2 O2 . This compound has an average mass of 249.134 Da and a monoisotopic mass of 248.037079 Da .Applications De Recherche Scientifique
Structural Analysis in Chemical Systems
The study of the carboxylic acid-urotropine system, specifically C(10)H(18)O(4).C(6)H(12)N(4), provides significant insights into the acid-carboxylate controversy within the urotropine-alkanedioic acid system. This research highlights the importance of chain end-groups displaying clear acid character and suggests a possible order parameter for the lock-in transition in these systems (Gardon et al., 2001).
Reactive Extraction in Industrial Applications
Carboxylic acids, including ethanoic, propanoic, and butanoic acids, are widely used in industries such as pharmaceuticals and agriculture. The separation of these acids from fermentation broth and aqueous waste streams can be enhanced through reactive extraction. This research area explores the optimization of extraction parameters and the use of various solvents, contributing to more efficient industrial processes (Kumar et al., 2010).
Mechanistic Insights in Chemical Reactions
A study on the base-promoted rearrangement of dibromopentacyclo compounds to carboxylic acids elucidates the reaction mechanism, which is vital for understanding and optimizing synthetic pathways in organic chemistry (Hasegawa et al., 1993).
Dechlorination Reactions
The reaction of carboxylic acids containing the dichlorocyclopropane ring system with lithium naphthalene has been studied to produce dechlorinated products. This research is significant for understanding the chemical behavior of dichlorocyclopropane compounds and their potential applications (Watanabe et al., 1982).
Biocatalysis and Regioselectivity
Research into the selective oxidation of tricyclo compounds using fungi from the genus Absidia showcases the potential of using microorganisms as biocatalysts. This has implications for the production of specific chemical compounds through biohydroxylation, highlighting the role of biocatalysis in organic synthesis (Ridyard et al., 1996).
Synthesis of Chiral Compounds
The synthesis of chiral compounds from dioxygenated-tricyclo derivatives demonstrates the potential of these compounds in creating enantiopure substances, which are crucial in the pharmaceutical industry for the production of specific drugs (Mehta & Reddy, 1999).
Safety and Hazards
10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
10,10-dichlorotricyclo[7.1.0.04,6]decane-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2O2/c12-11(13)7-3-1-5-6(2-4-8(7)11)9(5)10(14)15/h5-9H,1-4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMXBVDXHDBMDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2(Cl)Cl)CCC3C1C3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393779 | |
| Record name | 10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid | |
CAS RN |
1022462-94-7 | |
| Record name | 10,10-Dichlorotricyclo[7.1.0.0~4,6~]decane-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B3025302.png)



![[2,2'-Bipyridine]-5,5'-diamine](/img/structure/B3025308.png)



![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B3025313.png)


![3-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B3025318.png)

